Core Compound Identification and Physicochemical Properties
Core Compound Identification and Physicochemical Properties
An In-Depth Technical Guide to 4-Ethoxy-3-methoxyphenylacetic Acid
Abstract: This document provides a comprehensive technical overview of 4-Ethoxy-3-methoxyphenylacetic acid (CAS No. 120-13-8), a key organic intermediate. Structurally related to homovanillic acid, this compound serves as a valuable building block in medicinal chemistry and organic synthesis. This guide delineates its core chemical and physical properties, provides detailed protocols for its synthesis and analytical characterization, discusses its reactivity, and outlines critical safety and handling procedures. The content is structured to provide researchers, chemists, and drug development professionals with the foundational knowledge and practical insights required for its effective application.
4-Ethoxy-3-methoxyphenylacetic acid is an aromatic carboxylic acid characterized by an ethoxy and a methoxy group on the phenyl ring.[1] These substitutions significantly influence its electronic properties, solubility, and reactivity, making it a versatile intermediate.[1] It typically appears as an off-white or white solid powder.[1][2][3]
Chemical Identifiers
A consistent and accurate identification is paramount in research and development. The primary identifiers for this compound are summarized below.
| Identifier | Value | Source(s) |
| CAS Number | 120-13-8 | [2][3][4][5] |
| IUPAC Name | 2-(4-ethoxy-3-methoxyphenyl)acetic acid | [3] |
| Molecular Formula | C₁₁H₁₄O₄ | [2][5][6] |
| Molecular Weight | 210.23 g/mol | [2][3][5][6] |
| EINECS Number | 204-372-7 | [2][3] |
| InChI Key | XVNXRPVJRCYHEW-UHFFFAOYSA-N | [1][7] |
| Synonyms | Homovanillic acid ethyl ether, 4-Ethoxy-3-methoxybenzeneacetic acid | [1][3] |
Physicochemical Data
The physical properties of a compound dictate its handling, storage, and application in various experimental setups.
| Property | Value | Source(s) |
| Melting Point | 122-124 °C | [2][3] |
| Boiling Point | 344.1 °C (Predicted) | [2][3] |
| Density | 1.159 g/cm³ (Predicted) | [3] |
| Flash Point | 132.0 °C (Predicted) | [3] |
| pKa | 4.35 ± 0.10 (Predicted) | [3] |
| Storage Temp. | Room Temperature, sealed in dry conditions | [3] |
Synthesis and Mechanistic Considerations
The synthesis of 4-Ethoxy-3-methoxyphenylacetic acid is a critical process for its application as a research chemical. A common and reliable route involves the oxidation of 4-ethoxy-3-methoxybenzaldehyde, a readily available starting material.
Synthetic Workflow Diagram
The following diagram illustrates a logical workflow for the synthesis, purification, and verification of the target compound.
Caption: A typical workflow for the synthesis and quality control of 4-Ethoxy-3-methoxyphenylacetic acid.
Detailed Synthesis Protocol
This protocol describes a conceptual synthesis. Causality: The choice of a specific oxidation method would depend on scale, safety, and desired purity. A mild oxidant is often preferred to avoid side reactions on the electron-rich aromatic ring. The acidic workup is essential to protonate the intermediate carboxylate salt, rendering the final product insoluble for isolation.
Materials:
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4-Ethoxy-3-methoxybenzaldehyde
-
Suitable oxidizing agent (e.g., Potassium permanganate, Sodium chlorite)
-
Appropriate solvent (e.g., Acetone, t-Butanol)
-
Hydrochloric acid (HCl) for workup
-
Ethanol and deionized water for recrystallization
Procedure:
-
Reaction Setup: Dissolve the starting aldehyde in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.
-
Oxidation: Slowly add the oxidizing agent to the solution. The reaction may be exothermic and require cooling to maintain a controlled temperature.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Once complete, quench any excess oxidant according to standard laboratory procedures.
-
Workup: Filter the reaction mixture if necessary. Acidify the filtrate with HCl until the pH is ~2. The crude product should precipitate out of the solution.
-
Isolation: Collect the solid precipitate by vacuum filtration and wash with cold water.
-
Purification: Recrystallize the crude solid from a suitable solvent system, such as an ethanol/water mixture, to yield the purified 4-Ethoxy-3-methoxyphenylacetic acid.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Analytical Characterization
Rigorous analytical characterization is non-negotiable for ensuring the identity and purity of a compound intended for research or drug development.
Spectroscopic Data Summary
Spectroscopic analysis provides a fingerprint of the molecular structure. While specific spectra are proprietary, the expected characteristic signals can be predicted.
| Technique | Expected Characteristics |
| ¹H NMR | Signals corresponding to the ethoxy protons (triplet and quartet), methoxy protons (singlet), aromatic protons (doublets and singlet), and the methylene protons of the acetic acid group (singlet). The carboxylic acid proton will appear as a broad singlet. |
| ¹³C NMR | Resonances for the aliphatic carbons of the ethoxy, methoxy, and acetic acid moieties, as well as distinct signals for the six aromatic carbons, and a downfield signal for the carbonyl carbon. |
| FTIR (KBr) | A broad absorption band around 2500-3300 cm⁻¹ (O-H stretch of the carboxylic acid), a sharp peak around 1700 cm⁻¹ (C=O stretch), and peaks corresponding to C-O and aromatic C-H stretches. |
| Mass Spec (EI) | A molecular ion peak (M⁺) at m/z 210, along with characteristic fragmentation patterns. |
Protocol: Purity Determination by High-Performance Liquid Chromatography (HPLC)
Rationale: Reversed-phase HPLC is the gold standard for assessing the purity of non-volatile organic acids. The C18 stationary phase provides excellent separation based on hydrophobicity. An acidic mobile phase is employed to suppress the ionization of the carboxylic acid group, ensuring a sharp, symmetrical peak shape and reproducible retention times. UV detection is ideal due to the compound's aromatic chromophore.
Instrumentation & Conditions:
-
HPLC System: Standard analytical HPLC with a UV-Vis detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: 30% B to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of 50:50 Acetonitrile/Water.
Procedure:
-
System Equilibration: Equilibrate the column with the initial mobile phase conditions (30% B) for at least 15 minutes or until a stable baseline is achieved.
-
Standard Injection: Inject the prepared sample solution.
-
Data Acquisition: Record the chromatogram for 20 minutes.
-
Analysis: Integrate the peak corresponding to 4-Ethoxy-3-methoxyphenylacetic acid. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.
-
System Validation: For a self-validating system, inject a standard solution five times. The relative standard deviation (RSD) of the retention time and peak area should be less than 1.0% and 2.0%, respectively.
Reactivity and Applications
The utility of 4-Ethoxy-3-methoxyphenylacetic acid stems from the reactivity of its functional groups.
Key Reactions
The presence of the carboxylic acid group allows for a range of classical transformations, making it a versatile building block.[1]
-
Esterification: Reaction with alcohols under acidic conditions to form the corresponding esters.
-
Amidation: Activation of the carboxylic acid (e.g., with thionyl chloride to form the acid chloride) followed by reaction with amines to produce amides.
-
Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).
Primary Applications
-
Intermediate: Its primary use is as an intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry where its derivatives may exhibit biological activity.[1][2][3]
-
Research Chemical: It serves as a starting material or reference compound in various organic synthesis and medicinal chemistry research projects.
Safety and Handling
Adherence to safety protocols is essential when working with any chemical.
Hazard Identification
Based on available safety data, the compound is classified as an irritant.
| Hazard Code | Description | Source(s) |
| Xi | Irritant | [3] |
| R36/37/38 | Irritating to eyes, respiratory system and skin. | [3] |
| S26 | In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. | [3] |
| S36/37/39 | Wear suitable protective clothing, gloves and eye/face protection. | [3] |
Protocol: Safe Handling and Storage
Personal Protective Equipment (PPE):
-
Wear a laboratory coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.
Handling:
-
Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.
-
Avoid contact with skin, eyes, and clothing.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly sealed container to prevent moisture absorption.[3]
-
Keep in a cool, dry place away from incompatible materials such as strong oxidizing agents.[3]
Conclusion
4-Ethoxy-3-methoxyphenylacetic acid is a well-defined organic compound with established physical and chemical properties. Its utility as a synthetic intermediate is supported by its straightforward synthesis and the versatile reactivity of its carboxylic acid functional group. The analytical protocols detailed herein provide a robust framework for its quality control, ensuring its suitability for high-stakes applications in research and development. Proper adherence to the outlined safety procedures is mandatory for its handling.
References
-
Cas 120-13-8, 4-Ethoxy-3-methoxyphenylacetic acid. LookChem. [Link]
-
MSDS of 4-Ethoxy-3-methoxyphenylacetic acid. Capot Chemical Co.,Ltd.[Link]
-
(4-Ethoxy-3-methoxyphenyl)acetic acid - ¹H NMR. SpectraBase. [Link]
Sources
- 1. CAS 120-13-8: 4-Ethoxy-3-methoxybenzeneacetic acid [cymitquimica.com]
- 2. 4-Ethoxy-3-methoxyphenylacetic acid CAS#: 120-13-8 [m.chemicalbook.com]
- 3. Cas 120-13-8,4-Ethoxy-3-methoxyphenylacetic acid | lookchem [lookchem.com]
- 4. 120-13-8|4-Ethoxy-3-methoxyphenylacetic acid|BLD Pharm [bldpharm.com]
- 5. scbt.com [scbt.com]
- 6. capotchem.cn [capotchem.cn]
- 7. spectrabase.com [spectrabase.com]

